molecular formula C14H10FN3O2S B2909084 N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-05-6

N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2909084
CAS No.: 851945-05-6
M. Wt: 303.31
InChI Key: CDWSSJSAVBKKNW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core with a 5-oxo group, a 3-methyl substituent, and a carboxamide moiety at position 6 linked to a 4-fluorophenyl ring. The 4-fluorophenyl group contributes to its electronic and steric profile, influencing solubility, binding affinity, and metabolic stability compared to analogs with bulkier or less electronegative substituents .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWSSJSAVBKKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a thiazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a fully reduced thiazolopyrimidine.

Scientific Research Applications

N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) 4-Fluorophenyl, 3-methyl ~355 (estimated) Balanced electronegativity and steric profile; potential enzyme inhibition
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog 4-Methoxyphenyl, 7-methyl 393 (calculated) Increased lipophilicity due to methoxy group; altered binding kinetics
N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Isopropylphenyl ~377 (estimated) Enhanced steric bulk; potential reduced solubility
5-oxo-N-(4-(trifluoromethoxy)phenyl) analog 4-Trifluoromethoxyphenyl 355.29 Higher electronegativity and metabolic resistance; possible improved target engagement
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenethyl ~414 (estimated) Extended alkyl chain increases flexibility; variable pharmacokinetics
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Furan-2-ylmethyl Not reported Moderate β1i (19%) and β5i (23%) inhibition; heterocyclic substituent influences selectivity

Structural and Functional Insights

In contrast, the 4-trifluoromethoxy analog () exhibits stronger electron-withdrawing effects, which may improve binding to charged active sites but reduce solubility .

Biological Activity Trends: In a study of immunoproteasome inhibitors (), analogs with furan-2-ylmethyl or benzyl groups showed moderate inhibition (19–32% for β1i/β5i), while the target compound’s 4-fluorophenyl group may optimize steric and electronic complementarity for higher potency . Halogen size (e.g., F vs. I) had minimal impact on inhibition in maleimide derivatives (), suggesting that fluorine’s role in the target compound is more structural (e.g., metabolic stability) than directly activity-defining .

Synthetic and Crystallographic Considerations :

  • Synthesis of chloro/methoxy-substituted analogs () involves POCl3-mediated formylation, a strategy adaptable to the target compound by substituting 4-fluoroaniline .
  • Crystallographic data () highlight the importance of substituents in molecular packing. The fluorine atom’s small size may facilitate tighter crystal packing compared to bulkier groups .

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